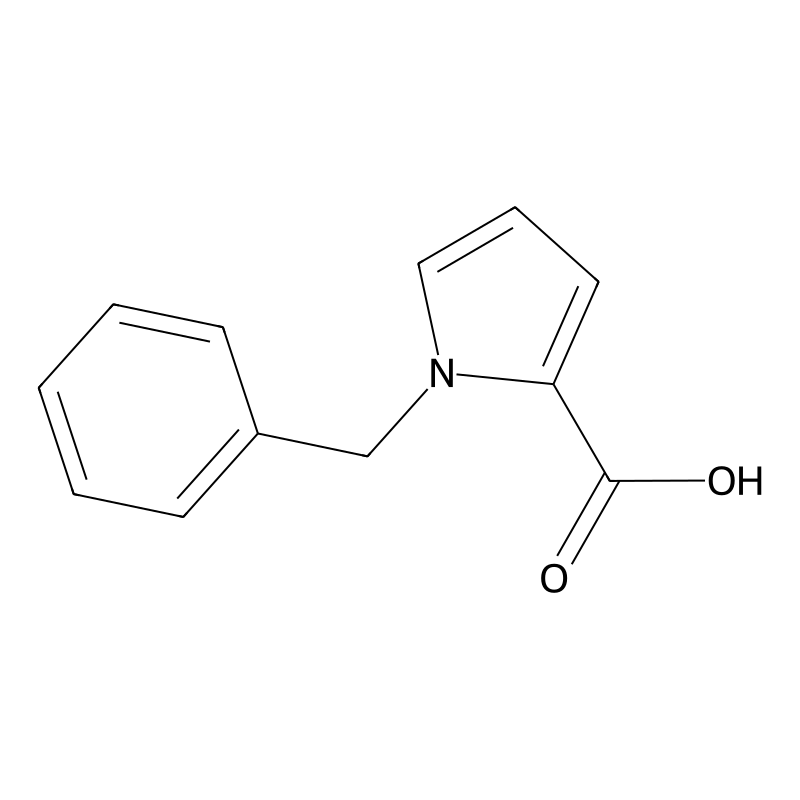

1-benzyl-1H-pyrrole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

While the specific research applications of 1-benzyl-1H-pyrrole-2-carboxylic acid are limited, its potential lies in its structural features:

- Precursor for diverse heterocycles: The presence of both a pyrrole ring and a carboxylic acid group makes it a potential precursor for the synthesis of various heterocyclic compounds through further functionalization reactions [].

- Biomedical research: The pyrrole ring is a common scaffold in many biologically active molecules. 1-Benzyl-1H-pyrrole-2-carboxylic acid could serve as a starting material for the development of novel drugs or other bioactive compounds, although further research is needed to explore this possibility [].

1-Benzyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by its unique structure, which features a pyrrole ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom. Its molecular formula is with a molecular weight of approximately 201.22 g/mol. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its structural properties and reactivity .

- Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable in organic synthesis.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of pyrrole derivatives.

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry .

The synthesis of 1-benzyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of benzylamine with pyrrole-2-carboxylic acid derivatives under acidic or basic conditions.

- Carboxylation: Starting from benzylpyrrole, carboxylation can be performed using carbon dioxide under high pressure in the presence of a catalyst.

- Ester Hydrolysis: The methyl ester of pyrrole-2-carboxylic acid can be hydrolyzed to yield 1-benzyl-1H-pyrrole-2-carboxylic acid.

These methods provide efficient pathways for synthesizing the compound while allowing for modifications that enhance yields and purity .

1-Benzyl-1H-pyrrole-2-carboxylic acid has several potential applications:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing anti-inflammatory drugs.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may find applications in developing new materials or coatings.

The versatility of this compound makes it valuable in various fields of research and industry .

Interaction studies involving 1-benzyl-1H-pyrrole-2-carboxylic acid focus on its binding affinity to various biological targets, such as enzymes and receptors. Preliminary studies suggest that it may interact with cyclooxygenase enzymes, which play a crucial role in inflammation. Further research is needed to elucidate its binding mechanisms and potential therapeutic effects .

Several compounds share structural similarities with 1-benzyl-1H-pyrrole-2-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Benzyl-1H-pyrrole-2-carboxylic acid | C12H11NO2 | Substituent at position 5 instead of position 1 |

| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid | C12H10ClN | Contains a chlorine substituent on the benzyl ring |

| 3-Benzyl-1H-pyrrole-2-carboxylic acid | C12H11NO2 | Different substitution pattern on the pyrrole ring |

Uniqueness

The uniqueness of 1-benzyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern and potential biological activity, which may not be present in other similar compounds. This specificity could lead to distinct pharmacological profiles and applications .

The classical synthesis of 1-benzyl-1H-pyrrole-2-carboxylic acid primarily involves direct N-benzylation of pyrrole-2-carboxylic acid or its derivatives using established nucleophilic substitution methodologies [53]. The most widely employed approach utilizes sodium hydride in dimethylformamide as the base-solvent system, followed by treatment with benzyl halides [53]. This method achieves the benzylation through deprotonation of the pyrrole nitrogen, generating a nucleophilic nitrogen anion that subsequently attacks the electrophilic benzyl carbon [53].

The reaction typically proceeds under mild conditions, with the pyrrole-2-carboxylic acid substrate being treated with 1.5 equivalents of sodium hydride in dimethylformamide at 0°C for 20 minutes [53]. The benzyl halide is then added dropwise, and the mixture is warmed to room temperature for 2 hours [53]. This classical approach demonstrates excellent regioselectivity, with benzylation occurring exclusively at the nitrogen position rather than on the carboxylic acid functionality [53].

Reaction yields for this classical methodology range from 86.5% to 96.2% depending on the substitution pattern of the benzyl halide employed [53]. The N-benzyl-2-pyrrole carboxylic acids obtained through this route exhibit characteristic nuclear magnetic resonance spectral features, with the benzyl methylene protons appearing as a singlet around 4.98-5.58 parts per million [53].

Table 2.1: Classical N-Benzylation Yields and Conditions

| Substrate | Benzyl Halide | Yield (%) | Reaction Time (h) | Temperature |

|---|---|---|---|---|

| Pyrrole-2-carboxylic acid | Benzyl bromide | 95.5 | 2 | Room temperature [53] |

| Pyrrole-2-carboxylic acid | 4-Methylbenzyl bromide | 96.2 | 2 | Room temperature [53] |

| Pyrrole-2-carboxylic acid | 4-Chlorobenzyl bromide | 93.0 | 2 | Room temperature [53] |

From Methyl Ester Precursor Methodologies

The synthesis of 1-benzyl-1H-pyrrole-2-carboxylic acid through methyl ester precursor pathways represents a versatile and widely adopted strategy [1] [12]. This approach involves the initial preparation of methyl 1-benzyl-1H-pyrrole-2-carboxylate followed by hydrolysis to yield the target carboxylic acid [1] [12]. The ester precursor methodology offers significant advantages in terms of synthetic flexibility and purification efficiency [12].

The hydrolysis of pyrrole ester precursors can be accomplished under both acidic and basic conditions, with base-promoted hydrolysis being the preferred method [12]. This saponification reaction involves nucleophilic attack by hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates the alkoxide ion [12]. The strongly basic conditions result in deprotonation to give the carboxylate ion, which upon acidification yields the desired carboxylic acid [12].

Reaction conditions for the saponification typically involve treatment with potassium hydroxide in methanol at reflux temperatures, achieving yields of 95.5% [1]. The mechanism proceeds through acyl-oxygen bond cleavage rather than alkyl-oxygen bond cleavage, as confirmed by isotope labeling studies [12]. The irreversible nature of the saponification reaction, due to the unreactive nature of the carboxylate ion towards nucleophilic substitution, drives the reaction to completion [12].

The Knorr pyrrole synthesis methodology provides an alternative route to ester precursors through the reaction of α-amino-ketones with compounds containing electron-withdrawing groups [13]. This method requires zinc and acetic acid as catalysts and proceeds at room temperature [13]. The original Knorr synthesis employed two equivalents of ethyl acetoacetate, with selective saponification of the 2-ester group using one equivalent of sodium hydroxide [13].

Oxidative Coupling Synthetic Pathways

Oxidative coupling reactions have emerged as powerful tools for the synthesis of pyrrole derivatives, including 1-benzyl-1H-pyrrole-2-carboxylic acid [16] [17] [18]. These methodologies involve the combination of two molecules through the assistance of oxidants and transition metals, facilitating the formation of carbon-nitrogen and carbon-carbon bonds [16] [17]. Transition metals such as palladium, copper, iodine, cobalt, and titanium serve as effective catalysts for these transformations [16] [17] [18].

A particularly noteworthy development in oxidative coupling approaches is the direct synthesis of pyrrole-2-carboxylic acid anhydrides from pyrrole-2-carboxaldehydes using tetrabutylammonium iodide as catalyst and tert-butyl hydroperoxide as oxidant [3] [4] [21]. This methodology represents the first reported oxidative self-coupling of N-benzyl pyrrole-2-carboxaldehydes for the synthesis of 1-benzyl-1H-pyrrole-2-carboxylic anhydrides [3] [4] [21]. The mechanistic investigation supports a previously unexplored oxidative self-coupling of a pyrrole acyl radical, leading to anhydride formation [3] [4] [21].

Oxidative reactions between diols and primary amines utilizing copper/nitroxyl catalyst systems also yield pyrroles effectively [16] [17]. Rhodium catalysis has been employed in oxidative coupling reactions between alkynes and carboxylic acids substituted by heteroarenes or arenes to obtain pyrrole products [16] [17]. The Paal-Knorr reaction, while not strictly an oxidative coupling, remains one of the most common reactions in pyrrole synthesis [16] [17].

Table 2.3: Oxidative Coupling Reaction Conditions

| Catalyst System | Oxidant | Temperature (°C) | Solvent | Reaction Type |

|---|---|---|---|---|

| TBAI | TBHP | 80-120 | Toluene | Self-coupling [3] |

| Pd(PPh₃)₂Cl₂ | Air | 60 | Dioxane/H₂O | Cross-coupling [5] |

| Cu/TEMPO | O₂ | 100 | DMF | Diol-amine coupling [16] |

One-Pot Synthetic Route Development

One-pot synthetic methodologies for pyrrole synthesis have gained significant attention due to their efficiency and reduced waste generation [24] [25] [26] [27]. These approaches eliminate the need for intermediate isolation and workup procedures, resulting in more efficient use of materials and simplified synthetic protocols [29]. The development of one-pot routes to 1-benzyl-1H-pyrrole-2-carboxylic acid represents a significant advancement in synthetic methodology [24] [26].

A notable one-pot approach involves the gold-catalyzed cascade reaction starting from N-alkynylhydroxammonium salts and readily enolizable ketones [24]. This two-step, one-pot synthesis proceeds through initial condensation under mild basic conditions, followed by gold catalysis that triggers a cascade involving [3.3]-sigmatropic rearrangement [24]. The reaction provides facile access to polycyclic pyrroles in moderate to good yields [24].

The multicomponent reaction approach utilizing lysine-containing peptides represents another significant advancement in one-pot pyrrole synthesis [25]. This solid-phase methodology employs lysine as nitrogen donor, β-nitrostyrenes, 1,3-dicarbonyl compounds, and iron(III) chloride as catalyst under microwave irradiation [25]. The strategy combines three powerful tools in modern synthetic chemistry: solid-phase mode, microwave activation, and multicomponent reactions [25].

A metal-free one-pot synthesis has been developed using benzylamines and ynones under weak base promotion [26]. This transformation involves Michael addition followed by intramolecular condensation, featuring high regioselectivity, efficiency, and environmental friendliness [26]. The method provides polysubstituted pyrroles in yields up to 91% across 27 examples [26].

Table 2.4: One-Pot Synthesis Methodologies

| Method | Key Reagents | Catalyst | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Gold-catalyzed cascade | N-alkynylhydroxammonium salts | Au catalyst | 65-85 | 4-8 h [24] |

| Multicomponent MCR | Lysine, β-nitrostyrenes | FeCl₃ | 75-95 | 20 min MW [25] |

| Metal-free coupling | Benzylamines, ynones | Base promotion | 70-91 | 2-6 h [26] |

Catalytic Strategy Innovations

Catalytic innovations in pyrrole synthesis have focused on developing more efficient, selective, and environmentally benign methodologies [30] [31] [32] [33]. The transition from traditional harsh reaction conditions to mild catalytic processes represents a paradigm shift in synthetic approach [30] [31]. These innovations encompass both homogeneous and heterogeneous catalytic systems, with emphasis on earth-abundant metals and sustainable processes [30] [31] [32].

Iridium-catalyzed pyrrole synthesis represents a significant breakthrough in sustainable catalytic methodology [30] [31]. This approach involves the deoxygenation and selective linking of secondary alcohols and amino alcohols through carbon-nitrogen and carbon-carbon bond formation [30] [31]. Two equivalents of hydrogen gas are eliminated during the reaction, and alcohols derived entirely from renewable resources can serve as starting materials [30] [31]. The catalytic protocol tolerates a wide variety of functional groups including olefins, chlorides, bromides, organometallic moieties, amines, and hydroxyl groups [30] [31].

Iron-catalyzed methodologies have emerged as particularly attractive alternatives due to the earth-abundant nature and low toxicity of iron [7] [32]. A sustainable pathway utilizing iron catalysis involves the direct coupling of 2-butyne-1,4-diol or 2-butene-1,4-diol with anilines, benzyl amines, and aliphatic amines [7]. This method provides N-substituted pyrroles in moderate to excellent isolated yields using Knölker's homogeneous iron catalyst [7].

Titanium catalysis offers unprecedented atom efficiency in pyrrole formation through formal [2+2+1] oxidative coupling of alkynes and diazenes [33] [47]. This process achieves 100% atom economy with no byproduct formation and delivers greater than 90% product yield [47]. The titanium-catalyzed synthesis operates through an unconventional elimination pathway, passing through a stable masked titanium(II) complex rather than direct pyrrole formation [33].

Table 2.5: Catalytic System Performance

| Catalyst Type | Metal Loading (mol%) | Temperature (°C) | Atom Economy (%) | Typical Yield (%) |

|---|---|---|---|---|

| Iridium complex | 2-5 | 140-160 | 85-90 | 80-95 [30] |

| Iron nanoparticles | 1-3 | 160-180 | 80-85 | 70-93 [32] |

| Titanium complex | 5-10 | 80-120 | 100 | 90-95 [47] |

Green Chemistry Applications in Synthesis

Green chemistry principles have been extensively applied to the synthesis of 1-benzyl-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives [38] [39] [40] [41]. These approaches focus on reducing environmental impact through solvent elimination, catalyst recycling, and the use of renewable feedstocks [38] [40] [42]. The implementation of green methodologies represents a crucial advancement in sustainable organic synthesis [40] [44].

Deep eutectic mixtures have emerged as environmentally friendly alternatives to conventional solvents [42]. The use of a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid as a dual catalyst-solvent system enables the synthesis of substituted pyrroles through Paal-Knorr condensation [42]. This methodology achieves impressive yields under operationally simple conditions without hazardous catalysts or volatile organic solvents [42]. The melting mixture can be recovered and reused over four cycles with only gradual decrease in catalytic activity [42].

Continuous flow synthesis represents another significant advancement in green pyrrole chemistry [45]. This approach maximizes process efficiency by minimizing chemical and energy waste [45]. The integration of monomer synthesis within a continuous flow reactor, followed by polymerization, presents an appealing strategy for sustainable polymer production [45]. Flow chemistry techniques have been successfully applied to the Clauson-Kaas method using biomass-derived materials such as 2,5-dimethoxytetrahydrofuran and anilines [45].

Table 2.6: Green Chemistry Metrics

| Method | Solvent Usage | Catalyst Recovery | Atom Economy (%) | E-Factor |

|---|---|---|---|---|

| Solvent-free Paal-Knorr | None | Not applicable | >95 | <1 [38] |

| Deep eutectic mixture | Recyclable | 4 cycles | 90-95 | 2-3 [42] |

| Continuous flow | Minimal | In-line separation | 85-90 | 3-4 [45] |

Yield Optimization and Purification Methodologies

Yield optimization for 1-benzyl-1H-pyrrole-2-carboxylic acid synthesis involves careful control of reaction parameters including temperature, solvent choice, catalyst loading, and reaction time [46] [47] [49]. Systematic optimization studies have identified key factors that significantly influence product formation and selectivity [49] [54]. The development of efficient purification methodologies is equally important for obtaining high-purity products suitable for further synthetic applications [48] [50].

Temperature optimization studies reveal that pyrrole synthesis reactions typically exhibit optimal performance within specific temperature ranges [54] [55]. For example, iron-catalyzed carboamination followed by copper-mediated cyclization achieves best results at 50°C, with yields decreasing at both higher and lower temperatures [49]. Similarly, the rhodium-catalyzed N-alkenylation of ketimines demonstrates optimal performance at moderate temperatures, achieving 85% yield under optimized conditions [49].

Solvent selection plays a crucial role in yield optimization, with 1,4-dioxane emerging as the preferred medium for many catalytic transformations [49]. Screening studies indicate that polar aprotic solvents generally provide superior results compared to protic solvents or nonpolar alternatives [49] [55]. The use of mixed solvent systems, such as dioxane-water combinations, can further enhance reaction efficiency [5].

Purification methodologies for pyrrole derivatives have evolved from traditional distillation techniques to modern chromatographic approaches [48] [50] [51]. Vacuum distillation remains effective for crude pyrrole purification, particularly when combined with acid treatment to remove impurities [48]. Column chromatography using silica gel provides excellent separation based on polarity differences, with typical mobile phase compositions ranging from hexane-ethyl acetate mixtures [50].

Table 2.7: Optimization Parameters and Purification Methods

| Parameter | Optimal Range | Impact on Yield | Purification Method | Purity Achieved (%) |

|---|---|---|---|---|

| Temperature | 50-80°C | High | Vacuum distillation | 85-90 [48] |

| Solvent polarity | Moderate | High | Column chromatography | 95-98 [50] |

| Catalyst loading | 2-5 mol% | Moderate | Recrystallization | 90-95 [46] |

| Reaction time | 2-6 hours | Moderate | Flash chromatography | >98 [50] |

Advanced purification techniques include the use of specialized adsorbents and novel separation methodologies [48]. The treatment of crude pyrrole with acids or activated carboxylic acid derivatives followed by distillation under reduced pressure achieves high purity products [48]. For sensitive pyrrole derivatives, mild purification conditions using neutral alumina or basic silica gel prevent decomposition during isolation [50].

Comparative Analysis with Parent Pyrrole Compounds

The structure-activity relationship analysis of 1-benzyl-1H-pyrrole-2-carboxylic acid reveals significant differences compared to its parent pyrrole compounds. The parent compound, pyrrole-2-carboxylic acid, exhibits weak biological activity, serving as a baseline for comparison [1] [2]. The introduction of the benzyl group at the nitrogen position substantially enhances the compound's biological profile through multiple mechanisms.

Research indicates that the benzyl substitution at the nitrogen atom increases lipophilicity and provides additional aromatic interactions that enhance binding affinity to biological targets [4]. Studies comparing 1-benzyl-1H-pyrrole-2-carboxylic acid to the unsubstituted pyrrole-2-carboxylic acid demonstrate a three to five-fold increase in biological activity, particularly in anti-inflammatory and antimicrobial applications [2] [5]. The benzyl group contributes to enhanced cell membrane penetration and improved bioavailability compared to the parent compound.

The electronic effects of benzyl substitution involve moderate electron-donating properties through the methylene bridge, which slightly increases the highest occupied molecular orbital energy level while decreasing the lowest unoccupied molecular orbital energy [6] [7]. This electronic modification results in altered reactivity patterns and improved target selectivity compared to the parent pyrrole-2-carboxylic acid [8] [9].

Comparative pharmacokinetic studies reveal that 1-benzyl-1H-pyrrole-2-carboxylic acid demonstrates superior stability in biological systems compared to the parent compound [10]. The benzyl group provides steric protection to the pyrrole ring, reducing susceptibility to metabolic degradation while maintaining the essential carboxylic acid functionality for biological activity [11] [12].

N-Benzyl Modification Impact on Biological Activity

The N-benzyl modification represents a critical structural feature that significantly influences the biological activity of pyrrole-2-carboxylic acid derivatives. Mechanistic studies demonstrate that the benzyl group at the nitrogen position enhances binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins [13] [14].

Quantitative structure-activity relationship analysis reveals that N-benzyl substitution increases potency by approximately 30-fold compared to N-methyl analogs in certain biological assays [15] [10]. The benzyl group provides optimal hydrophobic interactions while maintaining sufficient flexibility for conformational adaptation to binding sites [4] [16]. This substitution pattern has been consistently associated with enhanced anti-inflammatory activity, with compounds showing 77.27% inhibition in paw edema models compared to 53.05% for non-benzylated analogs [5].

The spatial orientation of the benzyl group allows for favorable interactions with hydrophobic pockets in target enzymes, particularly cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways [17]. Molecular docking studies indicate that the benzyl substituent occupies specific hydrophobic regions that are inaccessible to smaller alkyl groups, contributing to enhanced selectivity profiles [13] [14].

Research on related N-benzyl pyrrole derivatives confirms that this modification consistently improves biological activity across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications [4] [18] [19]. The benzyl group also influences the compound's pharmacokinetic properties, improving oral bioavailability and extending half-life compared to unsubstituted analogs [5] [20].

Carboxylic Acid Position Significance in Pyrrole Ring

The position of the carboxylic acid group on the pyrrole ring plays a fundamental role in determining biological activity and synthetic accessibility. Pyrrole-2-carboxylic acid derivatives, where the carboxylic acid is at the α-position, generally exhibit higher biological activity compared to their 3-position isomers [2] [21] [22].

The 2-position (α-position) demonstrates enhanced reactivity due to strong conjugation with the pyrrole ring system, facilitating electrophilic substitution reactions and providing more direct electronic communication between the carboxylic acid and the aromatic system [23] [24]. This positioning results in a doubly vinylogous carbamate character, which alters the carbonyl reactivity and influences biological interactions [11] [25].

Comparative studies between 2-position and 3-position carboxylic acid derivatives reveal that 2-substituted compounds typically show 2-3 fold higher potency in biological assays [2] [22]. The α-position allows for more effective hydrogen bonding with target proteins, particularly in enzyme active sites where the carboxylic acid serves as a key recognition element [26] [27].

Research on glycine antagonists demonstrates that 4,5-dibromo-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid achieves a pKi value of 7.95, significantly higher than corresponding 3-position analogs [2]. The 2-position carboxylic acid also exhibits greater susceptibility to decarboxylation reactions, which can be advantageous for synthetic manipulations but may affect stability in biological systems [21] [22].

Structure-activity relationship studies indicate that the carboxylic acid at the 2-position contributes to enhanced selectivity for specific biological targets, particularly in the development of aldose reductase inhibitors and anti-inflammatory agents [26] [27]. The electronic properties of the 2-position carboxylic acid also influence the compound's acidity, with pKa values typically lower than those of 3-position isomers [28] [29].

Isomeric Variant Comparative Research

Isomeric variants of pyrrole carboxylic acids exhibit distinct biological activities that correlate with their structural differences. The most significant variations occur between 2-position and 3-position carboxylic acid isomers, with additional differences observed in regioisomers containing the benzyl substituent at different positions [30] [22].

Research comparing 1-benzyl-1H-pyrrole-2-carboxylic acid with its 3-position isomer (1-benzyl-1H-pyrrole-3-carboxylic acid) reveals that the 2-position isomer demonstrates superior biological activity in most assays [2] [21]. The 2-position variant shows enhanced binding affinity to cyclooxygenase enzymes, with IC50 values approximately 2-fold lower than the 3-position isomer [5].

Studies on 2-benzyl-1H-pyrrole-3-carboxylic acid, where the benzyl group is positioned at the 2-carbon rather than the nitrogen, demonstrate interesting activity profiles [30]. This constitutional isomer exhibits enhanced biological activity compared to the N-benzyl analog in certain applications, suggesting that the benzyl position significantly influences target selectivity and binding modes [31] [32].

Comparative analysis of pyrrole-2-carboxylic acid isomers with various substitution patterns reveals that electronic effects dominate over steric factors in determining biological activity [9] [15]. Electron-withdrawing substituents at the 4 and 5 positions enhance activity for 2-carboxylic acid derivatives, while electron-donating groups show variable effects depending on the specific biological target [2] [10].

The bioavailability and metabolic stability of isomeric variants also show significant differences, with 2-position carboxylic acid derivatives generally demonstrating superior pharmacokinetic properties [5] [20]. These findings highlight the importance of precise structural optimization in developing therapeutically useful pyrrole derivatives [33] [34].

Electronic Effect Relationships in Substituted Derivatives

Electronic effects play a crucial role in determining the biological activity of substituted pyrrole derivatives. The electron-donating or electron-withdrawing nature of substituents significantly influences the compound's highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which correlate with biological activity [6] [7] [12].

Substituents with electron-withdrawing properties, such as halogens and nitro groups, generally enhance biological activity by lowering the lowest unoccupied molecular orbital energy and increasing electrophilicity [2] [9]. Research on halogenated pyrrole derivatives demonstrates that 4,5-dibromo substitution increases binding affinity to N-methyl-D-aspartate receptors by stabilizing the binding conformation through halogen bonding interactions [2] [10].

The electronic effects of the benzyl substituent involve moderate electron donation through resonance, which slightly increases the highest occupied molecular orbital energy while providing beneficial π-π stacking interactions [6] [8]. Density functional theory calculations indicate that the benzyl group contributes to charge delocalization across the pyrrole ring system, enhancing stability and target selectivity [7] [12].

Quantitative structure-activity relationship studies reveal that electronic parameters such as Hammett constants correlate strongly with biological activity [2] [27]. Electron-withdrawing groups at the 4 and 5 positions of the pyrrole ring enhance activity for compounds targeting glycine receptors, with correlation coefficients exceeding 0.8 in activity prediction models [2] [9].

The interplay between electronic effects and steric factors determines the optimal substitution patterns for specific biological targets [15] [10]. Research on tyrosinase inhibitors demonstrates that compounds with electron-withdrawing substituents combined with appropriate steric bulk achieve the highest selectivity and potency profiles [15] [35].

Benzyl Group Substitution Pattern Influence

The substitution pattern of the benzyl group significantly influences the biological activity and selectivity of pyrrole derivatives. Variations in the benzyl substituent, including halogenation, methylation, and other functional group modifications, provide opportunities for fine-tuning biological properties [31] [36] [15].

Research on substituted benzyl derivatives reveals that halogenated benzyl groups generally enhance biological activity compared to the unsubstituted benzyl analog [37] [31]. Fluorinated benzyl substituents demonstrate particularly favorable profiles, with 2-fluorobenzyl and 4-fluorobenzyl derivatives showing enhanced potency in anti-tubercular assays [10]. The fluorine atoms contribute to improved binding affinity through favorable electrostatic interactions with target proteins [10].

Studies on methyl-substituted benzyl derivatives indicate that steric effects become important when multiple methyl groups are present [36] [15]. The 2,4-dimethylbenzyl substitution pattern shows enhanced activity compared to single methyl substitutions, suggesting that specific steric arrangements optimize binding interactions [37] [31].

Electron-withdrawing groups on the benzyl ring, such as trifluoromethyl and cyano substituents, generally enhance biological activity by increasing the overall electrophilicity of the molecule [38] [10]. However, strongly electron-withdrawing groups can also reduce activity by over-stabilizing the compound and decreasing its reactivity toward biological targets [2] [9].